5-(Boc-amino)thiazole

Vue d'ensemble

Description

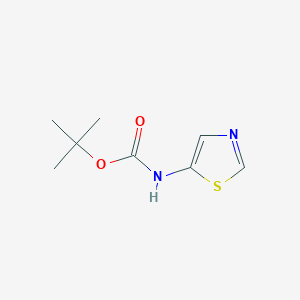

5-(Boc-amino)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the thiazole ring. This protecting group is commonly used in organic synthesis to prevent the amino group from reacting under certain conditions, allowing for selective reactions to occur at other sites on the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Introduction of the Boc Protecting Group: The amino group on the thiazole ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Substitution Reactions

The Boc group facilitates selective substitution while preserving the thiazole core:

-

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient C4/C5 positions of the thiazole ring undergo substitution with nucleophiles. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biaryl derivatives .Example: Reaction with 4-fluorophenylboronic acid forms N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives, showing anticancer activity (IC₅₀ = 2.01 µM) .

-

Boc Deprotection:

Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the primary amine for subsequent functionalization .

Coupling Reactions

5-(Boc-amino)thiazole participates in cross-coupling to construct complex pharmacophores:

-

Buchwald-Hartwig Amination:

Coupling with aryl halides forms C–N bonds. For instance, reaction with 4-bromophenyl derivatives produces kinase inhibitors .Application: Synthesis of dasatinib analogs with IC₅₀ = 0.06 µM against leukemia cells .

-

Esterification/Carboxamide Formation:

The carboxylic acid derivative (this compound-4-carboxylic acid) reacts with alcohols or amines to form esters/amides .

Cyclization Reactions

The thiazole ring serves as a scaffold for constructing fused heterocycles:

-

Hantzsch Thiazole Synthesis:

Cyclocondensation with α-haloketones or thiourea forms extended thiazole systems .Example: Reaction with β-ethoxyacrylamide and thiourea yields 2-aminothiazole-5-carboxamides (95% yield) .

-

Pyrazole Formation:

Treatment with hydrazines generates pyrazole-thiazole hybrids .Biological Activity: Anticonvulsant derivatives show 33–100% seizure protection .

Functional Group Transformations

The Boc-amino group enables controlled derivatization:

-

Acylation:

Reacts with acid chlorides to form N-acylated thiazoles .Example: Acetylation with chloroacetyl chloride yields intermediates for antitumor agents (GI% = 88% against HepG2) .

-

Reductive Amination:

Converts aldehydes to secondary amines using NaBH₃CN .

Table 1: Key Reaction Conditions and Outcomes

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-(Boc-amino)thiazole derivatives have shown promising anticancer properties. In vitro studies indicate that these compounds exhibit significant antiproliferative activity against various cancer cell lines, including K562 (leukemia) and PC3 (prostate cancer). For instance, certain derivatives have reported IC50 values as low as 4.3 µM, highlighting their potential as effective anticancer agents . The mechanism of action is often linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and survival.

Antimicrobial Properties

Research has also demonstrated that thiazole derivatives possess antimicrobial activities. For example, some studies indicate effectiveness against pathogens like Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

Thiazole compounds have been investigated for their anti-inflammatory properties, contributing to their therapeutic versatility in treating conditions associated with inflammation.

Synthesis and Chemical Applications

This compound serves as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for producing pharmaceuticals and agrochemicals. For example, it has been utilized in the efficient synthesis of 2-aminothiazole-5-carbamides, which are precursors for various bioactive compounds .

Synthesis of Anticancer Drugs

A notable application includes its use in synthesizing dasatinib, a multi-targeted kinase inhibitor approved for treating chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL). The method involves a chemoselective α-bromination followed by treatment with thiourea to yield the desired thiazole derivatives efficiently .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(Boc-amino)thiazole and its derivatives depends on the specific biological target. In general, the thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, some thiazole derivatives inhibit enzymes involved in cancer cell proliferation, leading to cell death. The Boc protecting group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-(Boc-amino)thiazole include other thiazole derivatives such as:

2-Aminothiazole: A simpler thiazole derivative without the Boc protecting group, commonly used in medicinal chemistry.

4-Aminothiazole: Another thiazole derivative with the amino group in a different position on the ring.

Benzothiazole: A fused ring system containing both benzene and thiazole rings, with diverse biological activities.

Uniqueness

This compound is unique due to the presence of the Boc protecting group, which allows for selective reactions and increased stability

Activité Biologique

5-(Boc-amino)thiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their role as pharmacophores in various therapeutic agents, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Thiazole Compounds

Thiazole derivatives have been extensively studied for their biological properties. They are recognized for their ability to interact with multiple biological targets, making them valuable in drug development. The thiazole ring is a versatile scaffold that supports a range of substitutions, enhancing its pharmacological potential. Research has shown that modifications at various positions on the thiazole ring can significantly influence biological activity.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial activity against various pathogens. A study highlighted that aminothiazole derivatives exhibit strong inhibitory effects against Histoplasma capsulatum and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) ranging from 0.4 to 2.5 µM .

| Compound | Target Pathogen | MIC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 41F5 | Histoplasma capsulatum | 0.4-0.8 | 63-135 |

| 4e | Histoplasma capsulatum | 0.7 | Not reported |

| 4f | Histoplasma capsulatum | 1.3-2.5 | Not reported |

Anticancer Activity

Thiazole compounds have also shown promise as anticancer agents. For instance, a series of aminothiazoles were evaluated for their cytotoxic effects against various cancer cell lines. One particular derivative exhibited an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), indicating potent anticancer activity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 88 | NCI-H522 | 0.06 |

| Compound 88 | HT29 | 0.1 |

| Compound 88 | MCF7 | 2.5 |

Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives, particularly against influenza strains. A novel aminothiazole compound demonstrated significant antiviral activity comparable to standard treatments like oseltamivir .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural modifications. Research indicates that electron-withdrawing and electron-donating groups can enhance or diminish activity against specific targets . For instance, substitution patterns at the 2- and 5-positions of the thiazole ring are critical for optimizing efficacy.

Case Studies

- Study on Aminothiazoles Against MRSA : A series of aminothiazoles were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The most active compound showed a significant inhibition zone compared to standard antibiotics .

- Cytotoxic Effects on Cancer Cell Lines : Another study assessed the cytotoxic effects of various thiazole derivatives on fibroblast cells and several cancer cell lines, revealing promising results for specific compounds .

Propriétés

IUPAC Name |

tert-butyl N-(1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWDCMWXFIZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700601 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942631-50-7 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.